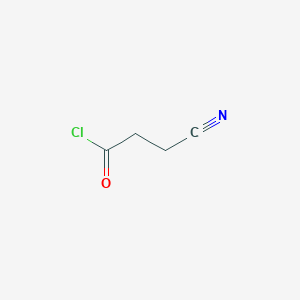

3-Cyanopropanoyl chloride

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-cyanopropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO/c5-4(7)2-1-3-6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKNPEMBDLIVCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101312023 | |

| Record name | 3-Cyanopropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17790-82-8 | |

| Record name | 3-Cyanopropanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17790-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyanopropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Cyanopropanoyl Chloride

Classical Chlorination Reagents and Reaction Pathways

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. For 3-Cyanopropanoyl chloride, several powerful chlorinating agents are employed, including thionyl chloride, phosphorus pentachloride, and oxalyl chloride. These reagents operate through different mechanisms but share the common goal of replacing the hydroxyl group of the carboxylic acid with a chlorine atom.

Thionyl Chloride (SOCl₂) Mediated Synthesis from 3-Cyanopropanoic Acid

Thionyl chloride is a widely used reagent for the synthesis of acyl chlorides from carboxylic acids due to its reliability and the convenient nature of its byproducts. masterorganicchemistry.com The reaction with 3-Cyanopropanoic acid yields 3-Cyanopropanoyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas. masterorganicchemistry.com The gaseous nature of the byproducts facilitates their removal from the reaction mixture, driving the equilibrium towards the product and simplifying purification. masterorganicchemistry.com

Reaction Mechanism and Intermediates

The reaction between 3-Cyanopropanoic acid and thionyl chloride proceeds through a well-established multi-step mechanism.

Nucleophilic Attack: The process begins with the nucleophilic oxygen of the carboxylic acid's hydroxyl group attacking the electrophilic sulfur atom of thionyl chloride. libretexts.orgalmerja.com

Intermediate Formation: This attack leads to the formation of a protonated chlorosulfite intermediate and the displacement of a chloride ion. libretexts.org

Nucleophilic Acyl Substitution: The chloride ion, acting as a nucleophile, then attacks the carbonyl carbon of the intermediate. libretexts.orglibretexts.org This forms a tetrahedral intermediate.

Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the departure of the chlorosulfite group, which is an excellent leaving group. almerja.comlibretexts.org The unstable chlorosulfite group subsequently decomposes into gaseous sulfur dioxide and another chloride ion, rendering the reaction irreversible. masterorganicchemistry.com The final products are the desired 3-Cyanopropanoyl chloride, SO₂, and HCl.

Optimized Stoichiometric Ratios and Conditions for High Yields

Achieving a high yield of 3-Cyanopropanoyl chloride requires careful optimization of reaction parameters. Key variables include the stoichiometry of the reagents, reaction temperature, and reaction time. Typically, a slight excess of thionyl chloride is used to ensure the complete conversion of the carboxylic acid. The reaction is often performed at reflux to increase the reaction rate, followed by the removal of excess thionyl chloride by distillation or under vacuum. orgsyn.org

| Parameter | Condition | Rationale |

|---|---|---|

| Stoichiometry (SOCl₂) | 1.1 - 2.0 equivalents | Ensures complete conversion of the carboxylic acid. |

| Temperature | Reflux (typically 70-80°C) | Increases reaction rate to overcome activation energy barriers. orgsyn.org |

| Reaction Time | 1 - 3 hours | Allows the reaction to proceed to completion. orgsyn.org |

| Solvent | Neat (no solvent) or inert solvent (e.g., CH₂Cl₂) | Using excess SOCl₂ as a solvent is common; inert solvents can be used for substrates sensitive to high temperatures. |

| Work-up | Distillation/Rotary Evaporation | Removes volatile byproducts and excess thionyl chloride. orgsyn.org |

Phosphorus Pentachloride (PCl₅) as an Alternative Chlorinating Agent

Phosphorus pentachloride is a highly reactive and potent chlorinating agent capable of converting carboxylic acids to their corresponding acyl chlorides. quora.comscimplify.com The reaction of 3-Cyanopropanoic acid with PCl₅ would produce 3-Cyanopropanoyl chloride, along with phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) as byproducts.

R-COOH + PCl₅ → R-COCl + POCl₃ + HCl

Unlike the all-gaseous byproducts of thionyl chloride, phosphoryl chloride has a boiling point (105.8 °C) that may be close to that of the desired product, potentially complicating purification by distillation. Due to its high reactivity, the reaction is typically performed under controlled, often cold, conditions. quora.com

Oxalyl Chloride [(ClCO)₂O] Applications in Acyl Chloride Formation

Oxalyl chloride is another effective reagent for the synthesis of acyl chlorides and is often considered a milder and more selective alternative to thionyl chloride. wikipedia.org The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). wikipedia.orgorgsyn.org The byproducts of this reaction—carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl)—are all gases, which simplifies the work-up process significantly. wikipedia.org

The mechanism involving DMF catalysis proceeds via the formation of a Vilsmeier reagent, an iminium salt, which is the active chlorinating species. wikipedia.orgname-reaction.com

DMF reacts with oxalyl chloride to form the chloromethylene(dimethyl)ammonium ion, the Vilsmeier reagent. wikipedia.org

The carboxylic acid (3-Cyanopropanoic acid) reacts with the Vilsmeier reagent.

This intermediate then collapses, releasing the acyl chloride and regenerating the DMF catalyst, along with the gaseous byproducts.

This method is particularly useful for preparing acyl chlorides from sensitive substrates due to the mild reaction conditions, which are often at or below room temperature. orgsyn.org

Kinetic and Thermodynamic Considerations in Synthesis Optimization

The synthesis of 3-Cyanopropanoyl chloride is governed by both kinetic and thermodynamic factors. From a thermodynamic standpoint, all three major chlorination reactions are highly favorable. The formation of stable, gaseous byproducts (SO₂, HCl, CO, CO₂) provides a large positive change in entropy, which drives the reactions to completion in accordance with Le Châtelier's principle. masterorganicchemistry.com This makes the conversion essentially irreversible.

From a kinetic perspective, the rate of reaction is dependent on the activation energy of the rate-determining step in the mechanism. Computational studies on the reaction between carboxylic acids and thionyl chloride indicate that the process involves multiple activation barriers, all of which are enthalpy-controlled and of moderate energy. researchgate.net The application of heat, such as refluxing the reaction mixture, provides the necessary energy to overcome these barriers, thereby increasing the reaction rate. orgsyn.org

Temperature Control and Anhydrous Reaction Environments

Precise temperature control is paramount during the synthesis of 3-Cyanopropanoyl chloride. The reaction's exothermicity can vary depending on the chlorinating agent used. For instance, reactions involving thionyl chloride often require heating under reflux to proceed to completion. A representative procedure might involve heating the reaction mixture in an oil bath set to a specific temperature, for example, 84°C, for several hours. orgsyn.org Conversely, when more reactive reagents like oxalyl chloride are used, the reaction may need to be cooled initially to moderate the reaction rate and prevent the formation of side products. This is often achieved by immersing the reaction vessel in an ice/water bath, maintaining the temperature at or near 0°C, especially during the addition of reagents. orgsyn.org

Equally critical is the maintenance of a strictly anhydrous (water-free) environment. Acyl chlorides, including 3-Cyanopropanoyl chloride, are highly reactive towards water, readily hydrolyzing back to the parent carboxylic acid. To prevent this, all glassware must be thoroughly dried before use, often with a heat gun under vacuum. orgsyn.org The reaction is typically run under an inert atmosphere, such as dry nitrogen or argon, to exclude atmospheric moisture. orgsyn.orgorgsyn.org Solvents used in the reaction, like dichloromethane (B109758), must also be anhydrous. orgsyn.org

Table 1: Temperature and Environmental Control in Acyl Chloride Synthesis

| Parameter | Condition | Rationale |

| Temperature | Dependent on reagent (e.g., 0°C for initial addition, reflux for reaction completion) | To control reaction rate, minimize side-product formation, and drive the reaction to completion. |

| Atmosphere | Inert (Nitrogen or Argon) | To prevent contact with atmospheric moisture. |

| Glassware | Oven or flame-dried under vacuum | To remove all traces of water. |

| Solvents | Anhydrous grade | To prevent hydrolysis of the acyl chloride product. |

Reaction Duration and Conversion Monitoring Techniques (e.g., TLC, GC-MS)

The duration of the synthesis can range from a few hours to overnight, depending on the scale and specific reagents. To determine the point of completion, the reaction progress is monitored using various analytical techniques.

Thin-Layer Chromatography (TLC) is a rapid and convenient method to qualitatively track the conversion of the starting material. A small aliquot of the reaction mixture is spotted on a TLC plate, which is then developed in an appropriate solvent system. The disappearance of the spot corresponding to the starting carboxylic acid and the appearance of a new spot for the product indicate the reaction's progress. For example, in related syntheses, TLC has been used to monitor the progress of enzymatic reactions or to assess the separability of products. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) offers a more quantitative assessment. GC separates the components of the reaction mixture, and the mass spectrometer provides information about their molecular weight and structure. By analyzing samples over time, the depletion of the reactant and the formation of the product can be accurately measured. For acyl chlorides, which can be reactive, analysis may involve derivatization to a more stable compound, such as an ester, before injection into the GC. For instance, 3-chloropropionyl chloride can be analyzed by GC after derivatization with methanol. patsnap.com GC-MS is also a powerful tool for identifying any impurities or side products formed during the reaction. google.com

Purification Strategies for Research-Grade 3-Cyanopropanoyl Chloride

Once the synthesis is complete, the crude 3-Cyanopropanoyl chloride must be purified to remove excess reagents, solvents, and any byproducts to achieve the high purity required for research applications.

Techniques for Isolation and Separation

The initial step in isolation often involves the removal of volatile components from the crude reaction mixture. Excess chlorinating agent, such as thionyl chloride, and the reaction solvent can be removed under reduced pressure (vacuum). orgsyn.org

Distillation is the most common and effective method for purifying liquid acyl chlorides. Given that 3-Cyanopropanoyl chloride is a liquid at room temperature, fractional distillation or vacuum distillation is typically employed. Vacuum distillation is particularly useful as it allows the compound to boil at a lower temperature, which helps to prevent thermal decomposition of the product. The process separates compounds based on differences in their boiling points.

In some cases, a modified steam distillation can be used. This technique involves co-distilling the product with water. The purified compound is then recovered from the aqueous distillate by extraction with an organic solvent like dichloromethane. osti.gov Following extraction, the organic layer is dried over an anhydrous drying agent (e.g., MgSO₄) and the solvent is removed to yield the pure product. osti.gov

Analytical Methods for Purity Assessment (e.g., NMR Spectroscopy, HRMS)

To confirm the identity and assess the purity of the final product, several high-precision analytical methods are utilized.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR (proton NMR), is a fundamental tool for structural elucidation. The spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For 3-Cyanopropanoyl chloride, one would expect to see two distinct signals, both triplets, corresponding to the two methylene (B1212753) (-CH₂-) groups in the structure. The chemical shifts of these protons are influenced by the adjacent electron-withdrawing cyano and acyl chloride groups. The integration of the peak areas should correspond to the number of protons in each environment (a 2:2 ratio). Purity can be assessed by the absence of signals from impurities and can be quantified using a technique called quantitative NMR (qNMR) with an internal standard. orgsyn.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of the compound. For 3-Cyanopropanoyl chloride (C₄H₄ClNO), the expected exact mass is 116.9981414 Da. nih.gov HRMS can confirm the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass, thereby providing a definitive confirmation of the product's identity and high purity.

Table 2: Analytical Data for 3-Cyanopropanoyl Chloride

| Analytical Method | Property | Expected Value/Observation |

| ¹H NMR | Chemical Shift & Multiplicity | Two triplets, characteristic of a -CH₂-CH₂- system. |

| Integration | 2H : 2H | |

| HRMS | Molecular Formula | C₄H₄ClNO |

| Exact Mass | 116.9981414 Da |

By employing these advanced synthetic, purification, and analytical strategies, researchers can obtain 3-Cyanopropanoyl chloride of a grade suitable for demanding research applications.

Chemical Transformations and Mechanistic Investigations of 3 Cyanopropanoyl Chloride

Nucleophilic Acyl Substitution Reactions at the Carbonyl Chloride Center

The carbonyl chloride group in 3-Cyanopropanoyl chloride is highly electrophilic and, therefore, susceptible to attack by a wide range of nucleophiles. This reactivity is central to its utility in synthesizing a diverse array of derivatives, including amides and esters.

Aminolysis: Synthesis of Novel 3-Cyanopropanamides

The reaction of 3-Cyanopropanoyl chloride with amines, known as aminolysis, readily yields 3-cyanopropanamides. This transformation is a cornerstone of its application in medicinal chemistry and materials science for the construction of more complex molecules.

Both primary and secondary amines react efficiently with acyl chlorides like 3-Cyanopropanoyl chloride to form amides. libretexts.orgunimed.edu.ng The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a chloride ion. While tertiary amines can be acylated, they lack a replaceable hydrogen atom on the nitrogen, preventing the formation of a stable amide product under standard conditions. libretexts.org The basicity of amines, which follows the general trend of secondary > primary > tertiary in the solution phase, influences their reactivity. lkouniv.ac.in Aromatic amines are generally less basic, and therefore less reactive, than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. lkouniv.ac.in

Table 1: Representative Aminolysis Reactions of Acyl Chlorides

| Amine Type | Reactant | Product | General Conditions |

| Primary Amine | R-NH₂ | R-NH-CO-CH₂CH₂CN | Aprotic solvent, often with a base to neutralize HCl |

| Secondary Amine | R₂NH | R₂N-CO-CH₂CH₂CN | Aprotic solvent, often with a base to neutralize HCl |

To enhance the rate and efficiency of amide bond formation, particularly with less reactive amines, catalysts are often employed. 4-Dimethylaminopyridine (B28879) (DMAP) is a highly effective catalyst for acylation reactions. researchgate.netchemicalforums.com The mechanism of DMAP catalysis involves the initial reaction of DMAP with the acyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the starting acyl chloride and is readily attacked by the amine nucleophile. The catalyst is then regenerated, allowing it to participate in further reaction cycles. The use of DMAP can be particularly beneficial in overcoming the sluggish reactivity of certain substrates. chemicalforums.com In some cases, other catalysts like imidazole (B134444) or even Lewis acids such as iron(III) chloride have been explored to promote amidation. chemicalforums.commdpi.com

Alcoholysis and Phenolysis: Elaboration to 3-Cyanopropanoates

3-Cyanopropanoyl chloride readily reacts with alcohols (alcoholysis) and phenols (phenolysis) to produce the corresponding 3-cyanopropanoate esters. This reaction proceeds via a nucleophilic acyl substitution mechanism, similar to aminolysis, where the oxygen atom of the alcohol or phenol (B47542) acts as the nucleophile. These esterification reactions are fundamental in modifying the properties of molecules and introducing the 3-cyanopropanoyl moiety into various scaffolds.

Hydrolytic Pathways and Controlled Formation of 3-Cyanopropanoic Acid

In the presence of water, 3-Cyanopropanoyl chloride undergoes hydrolysis to form 3-cyanopropanoic acid and hydrogen chloride. biosynth.com This reaction is typically rapid and exothermic. Controlled hydrolysis is crucial to ensure the clean conversion to the carboxylic acid without promoting side reactions, especially those involving the nitrile group under harsh conditions. The reaction is often performed at low temperatures and may utilize a stoichiometric amount of a mild base to neutralize the HCl byproduct as it forms, thereby preventing acid-catalyzed side reactions. The resulting 3-cyanopropanoic acid is itself a valuable synthetic intermediate. biosynth.comnih.gov

Reactivity and Functional Group Interconversions of the Nitrile Moiety

The nitrile group (-C≡N) in 3-Cyanopropanoyl chloride and its derivatives is a versatile functional group that can undergo a variety of transformations. researchgate.net The carbon atom of the nitrile is electrophilic, making it susceptible to nucleophilic attack. libretexts.orgwikipedia.org

Key reactions involving the nitrile group include:

Reduction to Primary Amines: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. chemistrysteps.comimperial.ac.uk This transformation converts the cyano-functionalized compound into a valuable amino-functionalized building block.

Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. fiveable.me This reaction proceeds through an amide intermediate. This allows for the synthesis of dicarboxylic acids from 3-cyanopropanoyl chloride derivatives.

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form ketones after an aqueous workup. chemistrysteps.comlibretexts.org This provides a pathway for carbon-carbon bond formation at the nitrile position.

Partial Reduction to Aldehydes: Using milder reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures, nitriles can be selectively reduced to aldehydes. libretexts.orgvanderbilt.edu

Table 2: Key Interconversions of the Nitrile Functional Group

| Reagent(s) | Product Functional Group |

| LiAlH₄ or H₂/catalyst | Primary Amine (-CH₂NH₂) |

| H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |

| 1. Grignard Reagent (R-MgX) 2. H₃O⁺ | Ketone (-CO-R) |

| 1. DIBAL-H 2. H₂O | Aldehyde (-CHO) |

Catalytic Reduction to Amino Functional Groups

The dual functionality of 3-cyanopropanoyl chloride, possessing both a reactive acyl chloride and a nitrile group, presents unique challenges and opportunities in catalytic reduction. The primary goal is often the conversion of the cyano group into a primary amine, a valuable functional group in the synthesis of pharmaceuticals and other complex organic molecules.

Selective Reduction Strategies (e.g., Lithium Aluminum Hydride)

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. organic-chemistry.org Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this conversion. masterorganicchemistry.com The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine anion. libretexts.org This intermediate undergoes a second hydride addition to yield a dianion, which upon aqueous workup, is protonated to the primary amine. libretexts.orglibretexts.org

However, the presence of the acyl chloride group in 3-cyanopropanoyl chloride complicates a selective reduction of the nitrile. Lithium aluminum hydride is a potent, non-selective reducing agent that readily reduces a wide array of functional groups, including acyl chlorides. masterorganicchemistry.comchemistrysteps.com The reduction of an acyl chloride with LiAlH₄ proceeds through an aldehyde intermediate to furnish a primary alcohol. chemistrysteps.com

When 3-cyanopropanoyl chloride is treated with LiAlH₄, both functional groups are expected to react. Due to the high reactivity of acyl chlorides, it is anticipated that both the acyl chloride and the nitrile will be reduced simultaneously, leading to the formation of 4-amino-1-butanol. Selective reduction of the nitrile in the presence of the acyl chloride using LiAlH₄ is generally not feasible due to the reagent's high reactivity. masterorganicchemistry.com

For a more selective reduction of the acyl chloride part to an aldehyde, a sterically hindered and less reactive hydride reagent, such as Lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H), is typically employed. chemistrysteps.commasterorganicchemistry.com This reagent can selectively reduce acyl chlorides to aldehydes at low temperatures (e.g., -78 °C) without affecting other less reactive functional groups like esters or nitriles. chemistrysteps.commasterorganicchemistry.com Conversely, achieving the selective reduction of the nitrile group while preserving the acyl chloride is more challenging and often requires a different synthetic strategy, such as protecting the acyl chloride group, reducing the nitrile, and then deprotecting. Other catalytic systems, like nickel boride generated in situ, have been shown to be effective for the rapid and chemoselective reduction of nitriles to primary amines at ambient temperatures, which could offer an alternative route. scispace.com

Table 1: Reactivity of Functional Groups with Hydride Reducing Agents

| Functional Group | Reagent | Product | Selectivity Consideration |

| Acyl Chloride | LiAlH₄ | Primary Alcohol | Low, reduces most carbonyls and nitriles masterorganicchemistry.comchemistrysteps.com |

| Nitrile | LiAlH₄ | Primary Amine | Low, LiAlH₄ is a very strong reducing agent masterorganicchemistry.comlibretexts.org |

| Acyl Chloride | LiAl(OtBu)₃H | Aldehyde | High, does not typically reduce nitriles or esters masterorganicchemistry.com |

| Nitrile | Nickel Boride | Primary Amine | High chemoselectivity reported for nitriles scispace.com |

Nucleophilic Additions and Cyclization Reactions involving the Nitrile

The nitrile group, with its polarized carbon-nitrogen triple bond, is electrophilic and susceptible to nucleophilic attack. chemistrysteps.compressbooks.pub This reactivity can be harnessed to form a variety of acyclic and cyclic structures. While the acyl chloride is the more electrophilic site in 3-cyanopropanoyl chloride, under specific conditions, the nitrile can be induced to participate in reactions.

Nucleophilic addition to the nitrile can be initiated by strong nucleophiles. For example, Grignard reagents can add to nitriles to form ketones after hydrolysis of the intermediate imine. libretexts.org In the context of 3-cyanopropanoyl chloride, such a reaction would likely first occur at the more reactive acyl chloride center.

However, intramolecular reactions leading to cyclization are of significant interest. Such reactions can be promoted by Lewis acids or other activating agents. The Bischler-Napieralski reaction, for instance, is a classic method for synthesizing 3,4-dihydroisoquinolines via the cyclization of β-arylethylamides, which involves an electrophilic attack on an electron-rich aromatic ring. organic-chemistry.org A related cyclization could be envisioned where the nitrile group, after being converted to an amide and activated (e.g., with POCl₃), participates in an intramolecular electrophilic substitution. organic-chemistry.org Another relevant transformation is the Ritter reaction, where a nitrile reacts with a carbocation source (from an alkene or alcohol) in the presence of a strong acid to form an N-alkyl amide. chemistrysteps.com While typically an intermolecular reaction, intramolecular variants can lead to lactam formation. Oxidative radical cascade cyclizations involving acrylamides derived from 2-cyano-3-arylanilines have also been reported, showcasing the nitrile's ability to be part of complex ring-forming sequences. rsc.org

Table 2: Examples of Cyclization Reactions Involving Nitrile Functionality

| Reaction Name | Description | Reagents | Potential Application |

| Bischler-Napieralski | Cyclization of β-arylethylamides to form dihydroisoquinolines. organic-chemistry.org | POCl₃, P₂O₅ | Synthesis of isoquinoline (B145761) alkaloids and related heterocycles. |

| Prins Cyclization | Acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde, can involve nitrile-containing substrates. beilstein-journals.org | Lewis Acids (e.g., SnCl₄, InCl₃) | Synthesis of substituted tetrahydropyrans. beilstein-journals.org |

| Oxidative Radical Cascade | Cyclization of acrylamides derived from cyano-anilines with hydrocarbons. rsc.org | Oxidants (e.g., DTBP) | Access to complex polycyclic aromatic structures. rsc.org |

Exploration of Radical Chemistry and Photochemical Activation

The field of photochemistry offers powerful and sustainable methods for generating highly reactive intermediates, such as radicals, under mild conditions. uni-regensburg.de 3-Cyanopropanoyl chloride, as an acyl chloride, is a suitable precursor for the generation of acyl radicals, which are valuable intermediates for forming C-C bonds.

Generation of Acyl Radicals from 3-Cyanopropanoyl Chloride

Acyl radicals are typically generated through various methods, including the decarbonylation of α-keto acids or from acyl halides. beilstein-journals.org Photochemical strategies have recently emerged as a particularly effective means of producing acyl radicals from stable acyl chloride precursors. researchgate.netnih.gov One such strategy involves the use of a nucleophilic organic catalyst that reacts with the acyl chloride. The resulting intermediate can then be activated by low-energy visible light (e.g., blue LEDs) to generate the acyl radical. nih.gov This approach is advantageous as it avoids the harsh conditions and toxic reagents associated with traditional radical generation methods and can proceed with precursors that have high reduction potentials, making them difficult to activate through standard single-electron transfer (SET) mechanisms. nih.gov The generated 3-cyanopropanoyl radical can then be trapped by electron-poor olefins in Giese-type addition reactions to form new C-C bonds. researchgate.netnih.gov

Photoinduced Electron Transfer (PET) and Ligand-to-Metal-Charge Transfer (LMCT) Processes

Photochemical reactions are often driven by fundamental processes like Photoinduced Electron Transfer (PET) and Ligand-to-Metal-Charge Transfer (LMCT).

Photoinduced Electron Transfer (PET) is a process where a photoexcited catalyst (a photosensitizer) donates or accepts an electron to or from a substrate molecule. uni-regensburg.dersc.org In a typical PET cycle, the photocatalyst absorbs light, reaching an excited state with enhanced redox capabilities. This excited state can then engage in a single-electron transfer with a substrate. For a molecule like 3-cyanopropanoyl chloride, an excited photocatalyst could potentially reduce the molecule to initiate a fragmentation leading to a radical species. PET-based fluorescent sensors are a well-known application of this principle. rsc.orgselectscience.net

Ligand-to-Metal-Charge Transfer (LMCT) is another powerful photoactivation mechanism, particularly relevant for transition metal complexes. uni-regensburg.deum.es In an LMCT process, a metal complex absorbs light, promoting an electron from a ligand-based orbital to a metal-centered orbital. rsc.orgresearchgate.net This effectively results in the reduction of the metal center and the oxidation of the ligand. If the ligand is a halide, like the chloride in 3-cyanopropanoyl chloride, this process can lead to the homolytic cleavage of the metal-ligand bond, generating a radical from the ligand. um.es For example, irradiating complexes of high-valent metals like Fe(III) or Cu(II) with chloride ligands can generate chlorine radicals (Cl•). um.esresearchgate.net These highly reactive chlorine radicals can then abstract hydrogen atoms to generate carbon-centered radicals, which can participate in further reactions. researchgate.net This LMCT strategy offers a distinct activation mode that does not rely on matching the redox potentials of the catalyst and substrate, providing unique reactivity profiles. um.esrsc.org

Role of Organophotocatalysts in Radical Mediated Reactions

In recent years, organophotocatalysts have emerged as a sustainable and powerful alternative to transition metal-based systems for mediating radical reactions. beilstein-journals.org These catalysts, typically organic dyes, can be excited by visible light to facilitate electron transfer processes. beilstein-journals.org

Computational Studies and Theoretical Insights into Reaction Mechanisms

Computational chemistry provides a powerful lens for examining the fleeting and complex energetic landscapes of chemical reactions. For a reactive species such as 3-cyanopropanoyl chloride, theoretical methods, particularly Density Functional Theory (DFT), offer indispensable insights into reaction pathways, the stability of transient structures, and the intrinsic electronic properties that govern its reactivity. Although specific, in-depth computational studies exclusively targeting 3-cyanopropanoyl chloride are not extensively documented in publicly available literature, a robust understanding can be constructed by analogy to well-studied acyl chlorides. These studies on similar molecules lay a theoretical foundation for predicting the behavior of 3-cyanopropanoyl chloride in various chemical transformations.

Density Functional Theory (DFT) Calculations for Transition States and Intermediates

Density Functional Theory (DFT) has become a cornerstone of mechanistic chemistry, enabling the calculation of molecular geometries, energies, and electronic structures of ground states, transition states (TS), and intermediates (INT). mdpi.come3s-conferences.org These calculations are crucial for mapping the potential energy surface of a reaction, which in turn clarifies whether a reaction proceeds through a stepwise or concerted mechanism. uni-regensburg.de

For acyl chlorides, a central mechanistic question is the nature of nucleophilic substitution at the carbonyl carbon. The reaction can proceed via two primary pathways: a concerted, one-step S_N2-type mechanism, or a stepwise addition-elimination mechanism involving a tetrahedral intermediate. DFT calculations on the hydrolysis of simple acyl chlorides like acetyl chloride and chloroacetyl chloride have indicated a preference for a concerted S_N2 mechanism where the nucleophile (e.g., a water molecule) attacks the carbonyl carbon in a single step, leading to a distorted tetrahedral transition state. uni-regensburg.de

Conversely, studies on the reaction of acetyl chloride with other nucleophiles, such as pyridine (B92270) or chloride ions, have also been explored computationally. tdx.catresearchgate.net These investigations reveal that the nature of the nucleophile and the solvent can significantly influence the reaction pathway. For instance, while some reactions proceed via a single transition state, others may involve the formation of a stable tetrahedral intermediate. uni-regensburg.deresearchgate.net In the case of 3-cyanopropanoyl chloride, the presence of the electron-withdrawing nitrile group (—C≡N) is expected to influence the stability of potential intermediates and transition states.

To illustrate the type of insights gained from such studies, the table below presents hypothetical DFT-calculated energy barriers for the reaction of a generic acyl chloride with a model nucleophile, showcasing the data used to distinguish between pathways.

| Acyl Group (R) | Nucleophile (Nu⁻) | Pathway | Calculated Activation Energy (kcal/mol) | Reference System |

|---|---|---|---|---|

| CH₃ (Acetyl) | Cl⁻ | Concerted S_N2 | 15.2 | Based on general acyl chloride studies. uni-regensburg.detdx.cat |

| CH₃ (Acetyl) | Pyridine | Stepwise (Tetrahedral INT) | 12.5 (TS1), 8.9 (INT) | Based on general acyl chloride studies. researchgate.net |

| NCCH₂CH₂ (3-Cyanopropanoyl) | H₂O | Concerted S_N2 (Predicted) | Not available | Analogous to other aliphatic acyl chlorides. uni-regensburg.de |

This table is for illustrative purposes and uses data from analogous systems to demonstrate the application of DFT calculations. Specific values for 3-cyanopropanoyl chloride are not available in the cited literature.

Elucidation of Electrophilic Character and Reaction Site Preferences

The reactivity of 3-cyanopropanoyl chloride is dominated by the high electrophilicity of the carbonyl carbon atom. An electrophile is a chemical species that accepts electrons to form a new covalent bond. The electrophilic character of a molecule can be quantified using the electrophilicity index (ω), a concept formalized within DFT. This index measures the energy stabilization when a system acquires additional electronic charge from its environment. Molecules with a higher electrophilicity index are stronger electrophiles.

In 3-cyanopropanoyl chloride, the carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine. Both atoms strongly withdraw electron density, rendering the carbon atom electron-deficient and thus highly susceptible to attack by nucleophiles. Furthermore, the cyano group (—C≡N) at the 3-position acts as an additional electron-withdrawing group through an inductive effect, further enhancing the electrophilicity of the carbonyl center compared to a simple alkyl acyl chloride.

Computational methods can precisely map the electron distribution in a molecule, often visualized through electrostatic potential (ESP) maps. For 3-cyanopropanoyl chloride, an ESP map would show a significant region of positive potential (typically colored blue) centered on the carbonyl carbon, visually confirming it as the primary site for nucleophilic attack. The nitrile carbon is also an electrophilic site, but the carbonyl carbon is significantly more reactive towards most nucleophiles due to the excellent leaving group ability of the chloride ion.

Studies on similar bifunctional molecules confirm that reactions preferentially occur at the most electrophilic center. The carbonyl chloride group is a significantly more potent electrophilic site than the nitrile group, ensuring that reactions like acylation, hydrolysis, and aminolysis occur at the C=O carbon.

| Functional Group | Atom | Predicted Electrophilic Character | Reason |

|---|---|---|---|

| Acyl Chloride (-COCl) | Carbonyl Carbon (C=O) | Very High | Bonded to two electronegative atoms (O, Cl); primary reaction site. |

| Nitrile (-C≡N) | Nitrile Carbon | Moderate | Electronegative nitrogen pulls electron density, but less reactive than the acyl chloride. |

Strategic Applications in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Architectures

The inherent reactivity of 3-cyanopropanoyl chloride makes it a sought-after precursor in multistep synthetic sequences. Its ability to introduce a three-carbon chain with a terminal cyano group and a reactive carbonyl function allows for the elaboration of intricate molecular frameworks. This versatility is exploited in the synthesis of a variety of organic compounds, including those with applications in pharmaceuticals, agrochemicals, and materials science.

Construction of Pharmaceutical Precursors and Intermediates

The utility of 3-cyanopropanoyl chloride as a building block is prominently featured in the synthesis of pharmaceutical precursors and intermediates. Its derivatives have been explored for a range of potential therapeutic applications, including anticonvulsant and anticancer activities. For instance, research has demonstrated that derivatives synthesized from this compound show promise in seizure models, highlighting its potential in the development of novel neurological drugs. Furthermore, certain derivatives have exhibited significant inhibitory activity against enzymes implicated in cancer progression, suggesting its value in the design of new anticancer agents.

The synthesis of Febuxostat, a drug used for the chronic management of hyperuricemia in patients with gout, involves intermediates that can be conceptually related to the reactivity of cyanobenzoyl compounds. tdcommons.org The preparation of key intermediates often involves the manipulation of cyano and carbonyl functionalities, underscoring the importance of building blocks like 3-cyanopropanoyl chloride in medicinal chemistry.

Synthesis of Agrochemical Derivatives and Specialty Chemicals

In the agrochemical sector, 3-cyanopropanoyl chloride and related structures serve as key intermediates for the synthesis of new crop protection agents. The development of novel pesticides often relies on the modification of core structures to enhance efficacy and selectivity. The functional groups present in 3-cyanopropanoyl chloride allow for the introduction of specific pharmacophores necessary for biological activity. For example, pyrazole-carboxamide derivatives, a class of compounds with known fungicidal properties, can be synthesized using acyl chlorides in reactions with appropriate amines. scielo.br

The synthesis of various specialty chemicals also benefits from the reactivity of 3-cyanopropanoyl chloride. Its ability to react with a wide range of nucleophiles makes it a valuable precursor for the production of polymers, dyes, and other materials with tailored properties.

Utilization in the Preparation of Advanced Dye Molecules

The synthesis of advanced dye molecules represents another significant application of 3-cyanopropanoyl chloride. The chromophoric and auxochromic groups necessary for color and dye-fiber interaction can be introduced through reactions involving this versatile building block. For instance, the synthesis of 1,3,5-triazine (B166579) derivatives, which are used in various types of dyes, often involves the sequential reaction of cyanuric chloride with different nucleophiles. ppm.edu.plgoogle.com The principles of nucleophilic acyl substitution are central to these syntheses, and acyl chlorides like 3-cyanopropanoyl chloride can be employed to introduce specific side chains that modulate the color and properties of the final dye molecule.

Development of Novel Derivatives and Functionalized Analogues

The dual reactivity of 3-cyanopropanoyl chloride provides a platform for the development of a wide array of novel derivatives and functionalized analogues. By selectively targeting either the acyl chloride or the cyano group, chemists can generate a diverse library of compounds with unique structural features and potential applications.

Synthesis of N-(3-Cyanopropanoyl)-aminocarboxylic Acid Derivatives

A significant area of research involves the synthesis of N-(3-cyanopropanoyl)-aminocarboxylic acid derivatives. google.comgoogle.com These compounds are prepared by the reaction of 3-cyanopropanoyl chloride with the amino group of an amino acid. This reaction forms a stable amide bond, linking the cyanopropanoyl moiety to the amino acid backbone. Such derivatives are of interest in medicinal chemistry as they can act as mimics of natural peptides or as precursors for more complex molecules. mdpi.commdpi.com The synthesis of these derivatives allows for the systematic modification of the properties of amino acids and peptides, potentially leading to new therapeutic agents.

A general synthetic route for these derivatives involves the reaction of an amino acid with 3-cyanopropanoyl chloride under basic conditions to neutralize the hydrogen chloride byproduct. The resulting N-(3-cyanopropanoyl)-aminocarboxylic acid can then be further modified or used in subsequent synthetic steps.

Table 1: Examples of N-(3-Cyanopropanoyl)-aminocarboxylic Acid Derivatives

| Amino Acid | Resulting Derivative | Potential Application Area |

| Glycine | N-(3-Cyanopropanoyl)glycine | Pharmaceutical intermediate |

| Alanine | N-(3-Cyanopropanoyl)alanine | Peptide modification |

| Phenylalanine | N-(3-Cyanopropanoyl)phenylalanine | Precursor for bioactive molecules |

Preparation of Substituted 4-(3-Cyanopropanoyl)benzonitrile Compounds

The preparation of substituted 4-(3-cyanopropanoyl)benzonitrile compounds represents another important application of 3-cyanopropanoyl chloride chemistry. tesisenred.nettesisenred.net These compounds are typically synthesized through a Friedel-Crafts acylation reaction, where 3-cyanopropanoyl chloride reacts with a substituted benzonitrile (B105546) in the presence of a Lewis acid catalyst. This reaction introduces the 3-cyanopropanoyl group onto the aromatic ring.

These dinitrile compounds are valuable intermediates in organic synthesis. sci-hub.se The two cyano groups can be differentially functionalized, allowing for the construction of complex molecules with precise control over their architecture. For example, they can serve as precursors for the synthesis of liquid crystals, polymers, and other advanced materials. beilstein-journals.org The electronic properties of the substituted benzonitrile can influence the reactivity and regioselectivity of the acylation reaction.

Table 2: Synthesis of 4-(3-Cyanopropanoyl)benzonitrile

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 3-Cyanopropanoyl chloride | Benzonitrile | AlCl₃ | 4-(3-Cyanopropanoyl)benzonitrile |

Incorporation into Natural Product Analogues (e.g., Brusatol Derivatives)

3-Cyanopropanoyl chloride serves as a reactive precursor in the synthesis of complex molecules, including analogues of natural products. While direct acylation with 3-cyanopropanoyl chloride is a feasible strategy, research has also demonstrated the successful incorporation of the corresponding cyano-functionalized side chain through coupling reactions with 3-cyanopropanoic acid.

In a recent study, researchers synthesized a series of Brusatol derivatives to evaluate their anti-settlement activity against barnacles. mdpi.comresearchgate.net One of the synthesized analogues was 15-O-(3′-Cyanopropanoyl)-Bruceolide. This compound was prepared not by using the acyl chloride directly, but through a coupling reaction between Bruceolide (B3), a precursor derived from Brusatol, and 3-cyanopropanoic acid. mdpi.com The reaction was facilitated by standard coupling reagents, namely N,N′-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBT), in the presence of 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com

This specific modification, introducing a cyanopropanoyl group at the C15 position of the Bruceolide core, was part of a broader investigation into how different functional groups affect biological activity. The study compared derivatives with various side chains, including those with halogen substitutions and different chain lengths. mdpi.com While the cyano-substituted derivative was successfully synthesized, the study noted that derivatives containing chlorine substitutions exhibited higher activity in their specific bioassays. mdpi.com This highlights the role of systematic structural modifications in tuning the biological properties of natural product analogues.

Table 1: Synthesis of 15-O-(3′-Cyanopropanoyl)-Bruceolide mdpi.com

| Reactant | Reagent | Solvent | Reaction Time |

| Bruceolide (B3) | 3-cyanopropanoic acid, DIC, HOBT, DMAP | Dichloromethane (B109758) | 8 hours |

Contributions to Polymer Science and Materials Chemistry

The bifunctional nature of 3-cyanopropanoyl chloride, featuring a highly reactive acyl chloride group and a polar cyano group, makes it a valuable component in polymer science. It can be employed to modify existing polymers or to be integrated as a monomer in the synthesis of new polymeric materials.

Function as a Cross-linking Agent in Polymer Synthesis

Cross-linking is a fundamental process in polymer chemistry that involves forming chemical bonds between polymer chains to create a three-dimensional network. hengdasilane.comsigmaaldrich.com This process significantly enhances material properties such as mechanical strength, thermal stability, and chemical resistance. hengdasilane.comspecialchem.com Acyl chlorides are known to be effective cross-linking agents due to their high reactivity towards nucleophilic groups, such as hydroxyl or amine groups, commonly found on polymer backbones.

3-Cyanopropanoyl chloride, with its reactive -COCl group, can function as a cross-linking agent. It can react with two separate polymer chains that possess nucleophilic functional groups, thereby creating a covalent bridge between them. The reaction involves a nucleophilic acyl substitution, where the nucleophile on the polymer chain attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion and the formation of a stable ester or amide linkage.

The presence of the cyano (-CN) group on the cross-linking bridge introduces specific properties to the final material. The cyano group is highly polar, which can influence the polymer's solubility, surface properties, and affinity for other polar molecules. Furthermore, the nitrile group itself can be a site for post-polymerization modification, potentially allowing for further functionalization of the cross-linked material. While the general principle of using acyl chlorides as cross-linkers is well-established, specific, documented industrial-scale applications of 3-cyanopropanoyl chloride for this purpose are not widespread in publicly available literature. However, its chemical structure is well-suited for this role in the targeted design of specialty polymers.

Design and Fabrication of Novel Polymeric Materials

Beyond cross-linking, 3-cyanopropanoyl chloride can be instrumental in the design and synthesis of novel polymers by introducing the cyanopropanoyl moiety as a pendant group. This is typically achieved by reacting the acyl chloride with a pre-formed polymer that has reactive sites. For instance, polymers with hydroxyl or amine groups, like polyvinyl alcohol or polyallylamine, can be chemically modified through reaction with 3-cyanopropanoyl chloride.

This modification attaches the -CO-CH₂-CH₂-CN side chain to the polymer backbone. The introduction of this group can significantly alter the properties of the original polymer. The polar nitrile group can enhance properties such as adhesion and thermal stability.

Research into novel polymers often involves the synthesis of materials with specific functionalities. For example, cyanuric chloride, another reactive acyl chloride, is extensively used to create covalent triazine polymers with applications in environmental protection and energy storage due to their nitrogen-rich, porous structures. nih.govrsc.org By analogy, the incorporation of the nitrile group via 3-cyanopropanoyl chloride could be explored for creating materials with enhanced dielectric properties or for use as a precursor to amine-functionalized polymers through the reduction of the cyano group. While extensive research on polymers specifically derived from 3-cyanopropanoyl chloride is limited, its potential is evident from studies on similar functional monomers and polymer modification techniques. mdpi.comresearchgate.net

Comparative Studies and Structure Reactivity Relationships

Comparative Analysis with Monofunctional Acyl Halides

To appreciate the unique chemical character of 3-cyanopropanoyl chloride, it is instructive to compare it with its monofunctional counterparts.

The most direct comparison can be made with 3-chloropropanoyl chloride. While both are three-carbon acyl chlorides, the substitution of a chloro group with a cyano group introduces significant electronic and steric differences. The nitrile group, with its triple bond, is sterically more demanding than a single chlorine atom. Electronically, the nitrile group is strongly electron-withdrawing through induction, a property that influences the reactivity of the entire molecule.

Acyl chlorides, in general, are highly reactive compounds due to the presence of the -COCl functional group. savemyexams.com They readily undergo nucleophilic addition-elimination reactions with a variety of nucleophiles, including water, alcohols, and amines, to form carboxylic acids, esters, and amides, respectively. savemyexams.comlibretexts.org The carbon atom in the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. libretexts.orgchemguide.co.uk

The reactivity of acyl chlorides is significantly greater than that of alkyl chlorides in hydrolysis reactions. chemguideforcie.co.uk For instance, acyl chlorides typically react vigorously with cold water, whereas alkyl chlorides show virtually no reaction under the same conditions. chemguideforcie.co.uk This heightened reactivity is attributed to the substantial positive charge on the carbonyl carbon. chemguideforcie.co.uk

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) |

|---|---|---|---|

| 3-Cyanopropanoyl chloride | C4H4ClNO | 117.53 nih.gov | - |

| 3-Chloropropanoyl chloride | C3H4Cl2O | 126.97 nih.govnist.gov | 143-145 sigmaaldrich.com |

| Ethanoyl chloride | C2H3ClO | 78.50 | 51 libretexts.org |

The nitrile group (-C≡N) is a versatile functional group in its own right. While it can be hydrolyzed to a carboxylic acid or reduced to an amine, its primary electronic effect in 3-cyanopropanoyl chloride is its strong inductive electron withdrawal. msu.edu This effect further increases the electrophilicity of the already reactive acyl chloride carbonyl carbon, potentially enhancing its susceptibility to nucleophilic attack compared to non-nitrile-containing acyl chlorides.

However, the nitrile group itself can act as a nucleophile under certain conditions, particularly in the presence of strong acids where it can be protonated, increasing the electrophilicity of the nitrile carbon. pearson.com This dual nature—an electron-withdrawing group that enhances the reactivity of the acyl chloride and a potential reaction site itself—is a key feature of 3-cyanopropanoyl chloride's chemistry.

Influence of the Acyl Chloride and Nitrile Groups on Molecular Reactivity

The molecule possesses two primary electrophilic sites: the carbonyl carbon of the acyl chloride and the carbon of the nitrile group. The acyl chloride is generally the more reactive electrophile. reddit.com The presence of the electron-withdrawing nitrile group enhances the reactivity of the acyl chloride towards nucleophiles. msu.edu

Conversely, the nitrile nitrogen has a lone pair of electrons and can act as a nucleophile, although it is a weak one. This nucleophilicity can be significant in intramolecular reactions or in the presence of strong electrophiles. This duality allows for a range of reactions where the molecule can react as either an electrophile at two distinct centers or as a nucleophile.

| Functional Group | Primary Reactivity | Common Reactions |

|---|---|---|

| Acyl Chloride (-COCl) | Highly Electrophilic | Nucleophilic acyl substitution (hydrolysis, esterification, amidation) savemyexams.com |

| Nitrile (-C≡N) | Electrophilic (Carbon), Weakly Nucleophilic (Nitrogen) | Reduction to amine, Hydrolysis to carboxylic acid msu.edu |

Stereoelectronic effects, which refer to the influence of the spatial arrangement of orbitals on the reactivity of a molecule, are crucial in understanding the reaction pathways of 3-cyanopropanoyl chloride. The linear geometry of the nitrile group and the trigonal planar geometry of the acyl chloride group create a specific three-dimensional electronic environment.

The alignment of the orbitals of the nitrile group with the sigma bonds of the propylene (B89431) chain can influence the stability of transition states in various reactions. These through-bond interactions can either enhance or diminish the reactivity at the acyl chloride center, depending on the specific conformation of the molecule. nih.gov For example, the electron-withdrawing nature of the nitrile group can be transmitted through the carbon backbone, affecting the electron density at the carbonyl carbon and influencing the rate of nucleophilic attack. This can lead to preferential reaction pathways and the formation of specific products in complex reaction mixtures.

Future Research Directions and Innovative Methodologies

Integration into Multicomponent Reactions and Cascade Processes

The structure of 3-cyanopropanoyl chloride is intrinsically suited for the design of multicomponent reactions (MCRs) and cascade sequences, which are highly valued for their efficiency in building molecular complexity in a single step. 20.210.105

Future research could explore the use of 3-cyanopropanoyl chloride as a key building block in isocyanide-based MCRs, such as the Passerini and Ugi reactions. baranlab.orgwikipedia.org In these reactions, an acyl chloride can serve as the acid component, typically after in situ hydrolysis to the corresponding carboxylic acid. The true potential, however, lies in a post-condensation transformation involving the pendant cyano group. For instance, a Ugi reaction could assemble an α-acetamido amide, which retains the cyano group for a subsequent intramolecular cyclization, potentially triggered by reduction or hydrolysis of the nitrile. This would provide rapid access to complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry. rsc.orgresearchgate.net

A hypothetical cascade sequence could involve the initial reaction of 3-cyanopropanoyl chloride with an amino alcohol. This would be followed by a spontaneous cyclization to form a lactone or lactam, with the cyano group available for further elaboration, such as conversion to an amine or a tetrazole ring, creating diverse molecular architectures from a simple precursor. The cyano group is a known radical acceptor, opening possibilities for radical-initiated cascade reactions to form carbocyclic and heterocyclic systems. rsc.org

Table 1: Potential Multicomponent and Cascade Reactions

| Reaction Type | Proposed Role of 3-Cyanopropanoyl Chloride | Potential Outcome | Key Advantage |

|---|---|---|---|

| Ugi Reaction-Cyclization Cascade | Serves as the acid component (as 3-cyanopropanoic acid) | Highly substituted heterocyclic compounds (e.g., piperazinones) | Rapid construction of complex, drug-like molecules |

| Passerini Reaction-Lactonization | Acid component for Passerini reaction with a hydroxy-aldehyde | Functionalized butenolides with a pendant cyano group | Access to versatile synthetic intermediates |

| Radical Cascade | Precursor to an acyl radical and contains a radical acceptor (cyano group) | Polycyclic nitrogen-containing compounds | Formation of multiple C-C bonds in one pot |

Development of Asymmetric Synthetic Applications

While 3-cyanopropanoyl chloride is an achiral molecule, its functional groups provide handles for introducing stereocenters, making it a valuable prochiral building block for asymmetric synthesis. tesisenred.net Future work could focus on two primary strategies: catalyst-controlled and substrate-controlled asymmetric transformations.

One promising avenue is the asymmetric reduction of a ketone derived from 3-cyanopropanoyl chloride. Reaction with an organometallic reagent (e.g., a Grignard or organolithium compound) would yield a γ-cyano ketone. The subsequent enantioselective reduction of the ketone, using well-established chiral catalysts like those based on ruthenium-BINAP complexes or CBS catalysts, would produce chiral γ-cyano alcohols with high enantiomeric excess. sigmaaldrich.com These products are precursors to valuable chiral building blocks, including chiral amines and lactones. A patent has already described the asymmetric reduction of a related (3-cyanopropanoyl)-aminocarboxylic acid derivative, highlighting the feasibility of this approach. google.com

Another approach involves the reaction of 3-cyanopropanoyl chloride with chiral nucleophiles or in the presence of chiral catalysts. sigmaaldrich.comalfachemic.com For example, kinetic resolution of a racemic secondary alcohol could be achieved through enantioselective acylation using 3-cyanopropanoyl chloride and a chiral lipase (B570770) or a synthetic acyl-transfer catalyst. Furthermore, organocatalytic methods could be developed where a chiral amine catalyst activates the acyl chloride for reaction with a prochiral nucleophile, thereby inducing asymmetry. tesisenred.net

Table 2: Strategies for Asymmetric Synthesis

| Asymmetric Strategy | Key Transformation | Catalyst/Reagent Type | Potential Chiral Product |

|---|---|---|---|

| Catalyst-Controlled Reduction | Reduction of a γ-cyano ketone | Chiral Ru- or Rh-phosphine complexes (e.g., Ru-BINAP) | Chiral γ-cyano alcohols |

| Enzymatic Kinetic Resolution | Enantioselective acylation of a racemic alcohol | Lipases (e.g., Candida antarctica lipase B) | Enantioenriched esters and alcohols |

| Organocatalytic Acylation | Acylation of a prochiral diol | Chiral 4-dimethylaminopyridine (B28879) (DMAP) analogue | Chiral mono-acylated diols |

Exploration of Green Chemistry Approaches for 3-Cyanopropanoyl Chloride Reactions

The principles of green chemistry aim to reduce waste and hazard in chemical processes. researchgate.net Future research on 3-cyanopropanoyl chloride should address both its synthesis and its subsequent reactions to align with these principles.

The conventional synthesis of 3-cyanopropanoyl chloride involves chlorinating agents like thionyl chloride or oxalyl chloride, which are hazardous and produce corrosive HCl gas. A greener alternative would be to develop a catalytic method for the conversion of 3-cyanopropanoic acid to the acyl chloride, potentially using a solid-supported catalyst that can be easily recovered and reused, minimizing waste.

For reactions involving 3-cyanopropanoyl chloride, a shift away from traditional chlorinated solvents like dichloromethane (B109758) is desirable. Research could explore its reactivity in greener solvents such as water (for controlled hydrolysis or in biphasic systems), ionic liquids, or under solvent-free conditions. beilstein-journals.org Solvent-free reactions, often facilitated by grinding (mechanochemistry) or microwave irradiation, can lead to significantly reduced waste, shorter reaction times, and sometimes different selectivity compared to solution-phase reactions. rsc.orgrsc.org For example, the acylation of a solid-supported amine or a solid alcohol under solvent-free grinding conditions could be a highly efficient and environmentally benign method for amide or ester synthesis. cmu.edu

Table 3: Green Chemistry Methodologies

| Green Approach | Application Area | Example | Environmental Benefit |

|---|---|---|---|

| Alternative Reagents | Synthesis of 3-cyanopropanoyl chloride | Use of a solid-phase chlorinating agent | Reduced hazardous byproducts and easier purification |

| Alternative Solvents | Reactions of 3-cyanopropanoyl chloride | Acylation reactions in water or ionic liquids | Elimination of volatile organic compounds (VOCs) |

| Solvent-Free Conditions | Acylation of solid nucleophiles | Grinding with an amine to form an amide | Minimal waste, high atom economy, reduced energy use |

| Catalysis | Synthesis and reactions | Use of recyclable solid acid or base catalysts | Reduced stoichiometric waste and catalyst reusability |

Potential for Applications in Bioorthogonal Chemistry and Chemical Biology Tools

Bioorthogonal chemistry involves reactions that can proceed in a biological environment without interfering with native biochemical processes. nih.gov While the high reactivity of the acyl chloride group makes 3-cyanopropanoyl chloride itself unsuitable for direct in vivo bioorthogonal labeling, it holds potential as a scaffold for the synthesis of chemical probes and bioconjugation reagents for in vitro applications. burleylabs.co.uk

The acyl chloride can readily react with nucleophilic residues on proteins, such as the ε-amino group of lysine (B10760008) or the N-terminus, to form stable amide bonds. rsc.org This makes it a useful tool for non-specific or site-specific protein modification in a controlled laboratory setting (e.g., in cell lysates or for purified proteins). The key to its utility as a chemical biology tool would be the subsequent modification of the cyano group.

Future research could focus on developing a two-step labeling strategy. First, 3-cyanopropanoyl chloride is used to attach a "handle" to a biomolecule of interest in vitro. Second, the cyano group is converted into a reporter group or a bioorthogonal handle. For example, the nitrile could be reduced to an amine and then coupled to a fluorophore, or it could be converted into a tetrazole ring via cycloaddition with an azide, a reaction that can sometimes be performed under biocompatible conditions.

Alternatively, 3-cyanopropanoyl chloride could serve as a precursor for more sophisticated chemical probes. The cyano group could be chemically transformed into a bioorthogonal functional group, such as an alkyne or an azide, prior to bioconjugation. The resulting molecule, an "alkynyl- or azido-propanoyl chloride," would be a heterobifunctional linker, capable of first reacting with a biomolecule via its acyl chloride and then undergoing a "click" reaction (e.g., copper-catalyzed or strain-promoted azide-alkyne cycloaddition) with a reporter molecule. This would create a powerful and modular platform for developing customized probes for studying biological systems.

Q & A

Q. Experimental Design :

- Solvent Choice : Use anhydrous dichloromethane or THF to minimize side reactions.

- Temperature Control : Maintain 0–5°C during amine addition to suppress HCl-induced side products.

- Work-Up : Neutralize residual HCl with aqueous NaHCO₃ and extract the product .

Advanced: How can researchers address discrepancies in reaction yields when using 3-chloropropanoyl chloride?

Answer:

Yield variations often stem from:

- Moisture Contamination : Hydrolysis to 3-chloropropionic acid reduces yields. Use molecular sieves or anhydrous MgSO₄ in reactions .

- Side Reactions : Competing esterification or over-alkylation. Monitor via TLC (hexane:ethyl acetate = 4:1) or GC-MS .

- Catalyst Optimization : For sluggish reactions, add catalytic DMAP (4-dimethylaminopyridine) to enhance nucleophilic attack .

Advanced: What analytical methods are suitable for detecting trace 3-chloropropanoyl chloride in complex mixtures?

Answer:

- GC-MS : Use a polar column (e.g., DB-5MS) with electron ionization (EI) to detect molecular ions at m/z 122 (M⁺) and fragment ions at m/z 77 (C₆H₅⁺) .

- HPLC-UV : Employ a C18 column with acetonitrile/water (70:30) mobile phase; monitor at 210 nm for carbonyl absorption .

- ¹³C NMR : Look for carbonyl carbon at δ ~170 ppm and CH₂Cl at δ ~45 ppm .

Advanced: How does the stability of 3-chloropropanoyl chloride vary under different storage conditions?

Answer:

- Temperature : At 25°C, decomposition to 3-chloropropionic acid occurs within 48 hours if exposed to moisture. Storage at 4°C extends stability to >1 month .

- Light Sensitivity : UV exposure accelerates degradation. Use amber glass containers for long-term storage .

- Inert Atmosphere : Argon blankets reduce hydrolysis rates by 90% compared to ambient air .

Advanced: What are the best practices for disposing of waste containing 3-chloropropanoyl chloride?

Answer:

- Neutralization : Slowly add waste to a saturated NaHCO₃ solution to convert residual acyl chloride to non-hazardous salts.

- Solidification : Mix with vermiculite or bentonite before disposal.

- Regulatory Compliance : Follow EPA guidelines for halogenated waste (Category D003) and document disposal via waste manifests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.